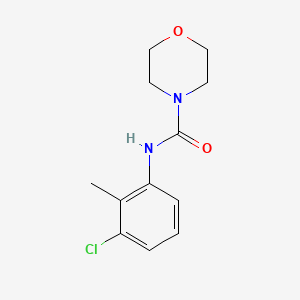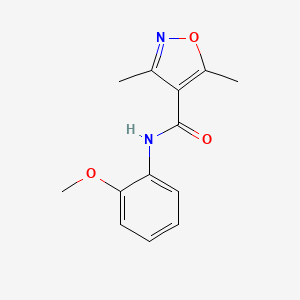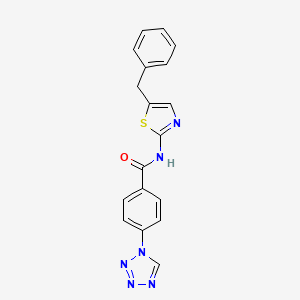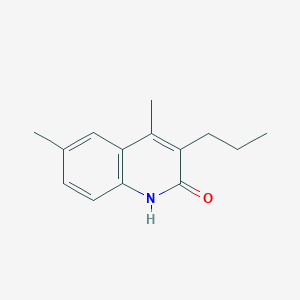
N-(3-chloro-2-methylphenyl)-4-morpholinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine derivatives, including N-(3-chloro-2-methylphenyl)-4-morpholinecarboxamide, often involves condensation reactions, cyclization, and amination processes. For instance, similar compounds have been synthesized by condensation of chloro-isocyanato compounds with morpholino-amines, prepared from difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate (Ji et al., 2018).
Molecular Structure Analysis
Determining the crystal structure of morpholine derivatives provides insights into their molecular configuration and potential interaction mechanisms. For related compounds, crystal structures have been characterized to belong to specific crystal systems and space groups, providing valuable information on molecular geometry and arrangement (Lu et al., 2017).
Chemical Reactions and Properties
The chemical behavior of morpholine derivatives, including N-(3-chloro-2-methylphenyl)-4-morpholinecarboxamide, encompasses a range of reactions such as amination, cyclization, and interactions with various reagents, leading to diverse biological and pharmacological activities. These reactions are crucial for exploring the compound's utility in different chemical and biological contexts (Kato et al., 1992).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, play a significant role in determining the practical applications of the compound. These properties are influenced by the molecular structure and can be studied through techniques such as X-ray crystallography and NMR spectroscopy (Hao et al., 2017).
Chemical Properties Analysis
The chemical properties of N-(3-chloro-2-methylphenyl)-4-morpholinecarboxamide, including reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are essential for its application in chemical synthesis and drug development. These properties can be elucidated through detailed chemical analysis and experimentation (Miyata et al., 2005).
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-9-10(13)3-2-4-11(9)14-12(16)15-5-7-17-8-6-15/h2-4H,5-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXZTNBCFWPDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)morpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]propyl}-5,6-dimethylpyrimidin-4-amine](/img/structure/B5673693.png)
![(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B5673700.png)
![5,7-dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5673705.png)

![1,3,10-trimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5673730.png)

![3-chloro-4-[cyclohexyl(methyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5673736.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B5673754.png)
![4-pyridinyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5673777.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5673786.png)

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide](/img/structure/B5673794.png)